Product packaging for 4-Cyclopropoxy-N-methylaniline(Cat. No.:CAS No. 1243322-80-6)

4-Cyclopropoxy-N-methylaniline

Cat. No.: B1379051
CAS No.: 1243322-80-6
M. Wt: 163.22 g/mol
InChI Key: VHEMINJPULICRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C10H13NO. It features a cyclopropoxy substituent and a methylaniline group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific studies on this exact compound are limited, research on closely related N-methylaniline and N-cyclopropyl aniline derivatives provides strong insight into its potential research applications. A primary area of application for such compounds is in the study of enzymatic N-dealkylation mechanisms, particularly those catalyzed by the cytochrome P450 (P450) enzyme family . These enzymes are critical in the metabolism of pharmaceuticals and xenobiotics. Compounds with N-cyclopropyl groups, such as N-cyclopropyl-N-methylaniline (CPMA), are used as specific mechanistic probes to distinguish between hydrogen atom transfer (HAT) and single electron transfer (SET) pathways during oxidation . The use of these probes has provided key evidence supporting a HAT mechanism for P450, as opposed to the SET mechanism utilized by other enzymes like horseradish peroxidase . Theoretical studies further investigate the unique regioselectivity of these reactions, which is influenced by the protein environment and the distinct bond dissociation energies of the Cα-H bonds in the methyl versus cyclopropyl groups . Therefore, this compound and its analogs serve as important tools for pharmacologists and biochemists investigating drug metabolism and the fundamental mechanisms of oxygen activation by heme proteins. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1379051 4-Cyclopropoxy-N-methylaniline CAS No. 1243322-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEMINJPULICRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyclopropoxy N Methylaniline and Analogues

Strategies for Aromatic Ether Formation

The introduction of the cyclopropoxy group onto an aromatic ring is a critical step in the synthesis of 4-Cyclopropoxy-N-methylaniline. This is typically achieved through the formation of an aryl ether bond, for which several effective methodologies have been developed.

Nucleophilic Aromatic Substitution for Cyclopropoxy Installation

Nucleophilic aromatic substitution (SNAr) reactions represent a classical approach for the formation of aryl ethers. In this context, an activated aryl halide or sulfonate, typically bearing electron-withdrawing groups, reacts with a cyclopropoxide nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.govnih.gov For the synthesis of precursors to this compound, this would involve the reaction of a suitably substituted nitro- or cyano-activated halobenzene with a source of cyclopropoxide. The efficiency of the reaction is highly dependent on the nature of the leaving group and the degree of activation of the aromatic ring. While widely applicable, SNAr reactions may require harsh reaction conditions and are often limited to specific substrate scopes. rsc.orgdur.ac.ukmdpi.com

Transition Metal-Catalyzed Etherification Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds, offering milder conditions and broader substrate compatibility compared to traditional SNAr methods.

Ullmann-type Condensation: The Ullmann condensation is a well-established copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.orgnih.gov This reaction has been adapted for the synthesis of alkyl aryl ethers, including the installation of a cyclopropoxy group. The reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. researchgate.netmdpi.com While effective, traditional Ullmann conditions can be harsh. More recent developments have led to ligand-assisted, milder Ullmann-type reactions that proceed at lower temperatures and with greater functional group tolerance. researchgate.net

Chan-Lam O-cyclopropylation: The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of aryl-heteroatom bonds. organic-chemistry.orgwikipedia.org Specifically for O-cyclopropylation, this copper-catalyzed reaction couples an aryl boronic acid with cyclopropanol (B106826). nih.gov A key advantage of the Chan-Lam coupling is its operational simplicity, often being carried out in the presence of air. englelab.com The reaction proceeds through a proposed mechanism involving the formation of a copper(III) intermediate, which then undergoes reductive elimination to furnish the desired cyclopropyl (B3062369) aryl ether. wikipedia.org This methodology has been successfully applied to a range of phenols and azaheterocycles, demonstrating its utility in the synthesis of complex molecules. nih.govenglelab.com

Table 1: Comparison of Aromatic Ether Formation Strategies

Methodology Catalyst/Reagent Key Features
Nucleophilic Aromatic Substitution (SNAr) Strong base, activated aryl halide Requires electron-withdrawing groups on the aromatic ring; can have limited substrate scope.
Ullmann-type Condensation Copper catalyst, base Well-established for aryl ether synthesis; often requires high temperatures. nih.gov
Chan-Lam O-cyclopropylation Copper catalyst, aryl boronic acid Mild reaction conditions; tolerant of various functional groups; can be performed in the presence of air. organic-chemistry.orgwikipedia.org

Synthesis of the N-Methylaniline Core

The formation and subsequent methylation of the aniline (B41778) nitrogen are pivotal steps in constructing the final this compound molecule.

Amination Reactions of Halogenated Arenes (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and a primary or secondary amine. organic-chemistry.orgacs.org For the synthesis of N-methylaniline derivatives, this would involve the coupling of an appropriately substituted aryl halide (e.g., 4-cyclopropoxybromobenzene) with methylamine (B109427) or its equivalent. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide array of substrates under mild conditions. researchgate.net

Selective N-Methylation of Primary or Secondary Aniline Precursors

Once the aniline core is established, selective methylation of the nitrogen atom is required. Several methods exist to achieve this transformation.

Classical methods for N-methylation often rely on the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide. chemicalbook.comechemi.com While effective, these reagents can be toxic and may lead to over-methylation to form the quaternary ammonium salt.

More contemporary and selective methods have been developed. The use of methanol (B129727) as a C1 source in the presence of transition metal catalysts, such as ruthenium or iridium complexes, offers a greener alternative. rsc.orgnih.govresearchgate.netresearchgate.net These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org Another approach involves the use of carbon dioxide and hydrogen with a suitable catalyst, such as copper on ceria, for the selective synthesis of N-methylaniline. oup.com Zeolite catalysts have also been employed for the N-methylation of anilines with methanol in industrial settings. oup.com

Table 2: Selected Catalytic Systems for N-Methylation of Aniline

Methylating Agent Catalyst System Key Features Reference
Methanol Cyclometalated Ruthenium Complexes Mild conditions (60 °C), selective for N-methylanilines. rsc.org
Methanol (DPEPhos)RuCl2PPh3 Effective under weak base conditions. nih.gov
CO2 and H2 Cu/CeO2 High selectivity for mono-N-methylation. oup.com
Methanol Skeletal Cu-based catalyst Tunable for mono- or di-methylation by adjusting temperature. researchgate.net

Reductive Amination Approaches for N-Alkylation

Reductive amination is a versatile and widely used one-pot method for the synthesis of amines. organic-chemistry.orgresearchgate.net This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. niscpr.res.in For the synthesis of N-methylaniline, this would typically involve the reaction of aniline with formaldehyde (B43269), followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or through catalytic hydrogenation. acs.orgresearchgate.net This method provides a direct and efficient route to N-alkylated anilines and is often favored for its operational simplicity and the ready availability of starting materials. acs.orgresearchgate.net

Convergent and Linear Synthetic Pathways to this compound

Linear Synthetic Pathways

Linear synthesis involves the sequential modification of a starting aniline derivative. A plausible linear route to this compound could commence with 4-aminophenol (B1666318). The synthesis would proceed through the following key steps:

N-Methylation: The synthesis can begin with the methylation of the amino group of a suitable aniline precursor. Methods for N-methylation of anilines are well-established and include reactions with methyl iodide or dimethyl sulfate. chemicalbook.comprepchem.com Another approach involves the reaction of aniline with methanol in the presence of a catalyst. google.comresearchgate.net

O-Cyclopropylation: The subsequent step would involve the introduction of the cyclopropyl group onto the phenolic oxygen. This can be achieved through a Williamson ether synthesis, where a p-hydroxyaniline derivative is reacted with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base.

An alternative linear approach could reverse the order of these steps, starting with the O-cyclopropylation of 4-aminophenol, followed by N-methylation. The choice between these routes may depend on the compatibility of the functional groups with the reaction conditions of each step and the potential for side reactions.

Convergent Synthetic Pathways

Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, a convergent approach could involve:

Preparation of 4-Cyclopropoxyaniline: This intermediate can be synthesized from 4-fluoronitrobenzene and cyclopropanol through a nucleophilic aromatic substitution, followed by reduction of the nitro group.

N-Methylation: The resulting 4-cyclopropoxyaniline can then be methylated using standard procedures as described in the linear pathway.

Another convergent strategy is the palladium-catalyzed Buchwald-Hartwig amination, which has become a powerful tool for the formation of C-N bonds. researchgate.net This could involve the cross-coupling of 4-cyclopropoxybromobenzene with methylamine. This method is often favored for its high efficiency and broad substrate scope. researchgate.net

Pathway Type Starting Material Key Intermediates Key Reactions
Linear 14-Aminophenol4-(Methylamino)phenolN-Methylation, O-Cyclopropylation
Linear 24-Aminophenol4-CyclopropoxyanilineO-Cyclopropylation, N-Methylation
Convergent 14-Fluoronitrobenzene, Cyclopropanol4-CyclopropoxyanilineNucleophilic Aromatic Substitution, Nitro Reduction, N-Methylation
Convergent 24-Cyclopropoxybromobenzene, Methylamine-Buchwald-Hartwig Amination

Stereoselective Synthesis of Cyclopropyl-Containing Anilines

The introduction of a cyclopropane (B1198618) ring can create stereocenters, leading to the possibility of different stereoisomers. Stereoselective synthesis aims to control the formation of these stereocenters to produce a specific isomer in high yield.

Asymmetric cyclopropanation is a key method for establishing chirality in cyclopropyl-containing molecules. These reactions often utilize chiral catalysts to control the enantioselectivity of the cyclopropane ring formation. researchgate.netwiley-vch.de

One of the most common methods for cyclopropanation is the reaction of an alkene with a carbene or carbenoid species. dicp.ac.cn The use of chiral transition metal catalysts, such as those based on rhodium, copper, or palladium, in conjunction with diazo compounds, can afford enantioenriched cyclopropanes. researchgate.netwiley-vch.de For the synthesis of cyclopropyl-containing anilines, an appropriately substituted aniline derivative with an olefinic side chain could undergo an intramolecular or intermolecular asymmetric cyclopropanation.

The Simmons-Smith reaction, which uses a zinc carbenoid, can also be rendered asymmetric by the use of chiral ligands or auxiliaries. wiley-vch.dedicp.ac.cnchem-station.com This method is particularly useful for the cyclopropanation of allylic alcohols, where the hydroxyl group can direct the stereochemical outcome of the reaction. wiley-vch.dechem-station.com

Catalyst System Alkene Substrate Carbene Source Enantiomeric Excess (ee)
Chiral Rhodium (II) CarboxamidateStyreneEthyl diazoacetateUp to 99%
Chiral Copper-Bis(oxazoline)1-OcteneEthyl diazoacetateUp to 95%
Chiral Iron PorphyrinArylalkeneα-DiazoacetonitrileUp to 99% researchgate.net
(PDI)CoBr2 / Chiral Pybox1,3-Diene2,2-DichloropropaneUp to 45% dicp.ac.cn

Once a cyclopropane ring is formed, further functionalization can be achieved with diastereocontrol. This is often guided by the existing stereochemistry of the molecule.

Substrate-directed reactions are a powerful tool for achieving high diastereoselectivity. For instance, the stereoselective metalation of cyclopropenes, followed by reaction with an electrophile, can lead to the formation of highly substituted cyclopropanes with excellent diastereoselectivity. nih.gov The directing group within the substrate guides the reagent to a specific face of the molecule.

Ring-opening reactions of cyclopropenes can also proceed with high stereoselectivity. For example, the aminative ring-opening of cyclopropenes with an iron-aminyl radical has been shown to produce tetrasubstituted alkenyl nitriles in a highly stereoselective manner. nih.gov The stereochemical outcome is controlled by both a substrate-directed radical addition and a subsequent stereospecific ring-opening of the cyclopropyl radical. nih.gov

In the context of synthesizing analogues of this compound, if the cyclopropane ring itself is substituted, the relative stereochemistry of these substituents can be controlled. For example, in the synthesis of fluorocyclopropyl analogs of biologically active molecules, the diastereoselectivity of reactions such as ester hydrolysis on a substituted cyclopropane can be influenced by the electronic effects of the substituents. nih.gov

Reaction Type Substrate Reagent/Catalyst Diastereomeric Ratio (dr)
Nucleophilic SubstitutionChiral BromocyclopropaneN-Methylaniline3:1 mdpi.com
Nucleophilic SubstitutionChiral BromocyclopropaneN-Ethylaniline13:1 mdpi.com
[1+2] AnnulationIndolin-2-imineα-Aryl vinylsulfonium salt>20:1 rsc.org
Cu(I)-catalyzed cycloadditionCF3-substituted allenyneTosylazideHigh diastereoselectivity mdpi.com

Advanced Chemical Reactivity and Transformation Mechanisms

Reactions Involving the N-Methylaniline Functionality

The N-methylaniline core of the molecule is a primary site for a range of chemical reactions, from substitutions on the aromatic ring to oxidative processes at the nitrogen center.

The aniline (B41778) ring in 4-Cyclopropoxy-N-methylaniline is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the N-methylamino group and the cyclopropoxy group. Both of these substituents are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to benzene (B151609) itself by donating electron density into the π-system of the ring. wikipedia.org This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

Both the N-methylamino group (specifically, the nitrogen with its lone pair) and the cyclopropoxy group (the oxygen with its lone pairs) are ortho, para-directors. masterorganicchemistry.comopenstax.org This directing effect stems from their ability to stabilize the carbocation intermediate (the σ-complex or Wheland intermediate) formed during the substitution process through resonance. organicchemistrytutor.comopenstax.org When the electrophile attacks at the ortho or para positions relative to these groups, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen or oxygen atom, providing significant stabilization. organicchemistrytutor.comopenstax.org

In this compound, the cyclopropoxy group is at position 4, and the N-methylamino group is at position 1. Therefore, the positions ortho to the N-methylamino group (positions 2 and 6) and the positions ortho to the cyclopropoxy group (positions 3 and 5) are activated. Given that the N-methylamino group is a very strong activating group, substitution is expected to be predominantly directed to its ortho positions (2 and 6). masterorganicchemistry.com The cyclopropoxy group, being an alkoxy group, is also a strong activator. masterorganicchemistry.com The directing effects of both groups reinforce each other, leading to a high electron density at positions 2, 3, 5, and 6. However, due to the stronger activating nature of the amino group, electrophilic attack is most likely to occur at positions 2 and 6. Steric hindrance from the N-methyl group might slightly favor substitution at the less hindered positions, but the electronic effect of the nitrogen is generally dominant.

Table 1: Directing Effects of Substituents in this compound
SubstituentPositionActivating/Deactivating EffectDirecting EffectPrimary Activated Positions
-NHCH₃1Strongly ActivatingOrtho, Para2, 6
-O-c-C₃H₅4ActivatingOrtho, Para3, 5

The nitrogen atom of the N-methylamino group is susceptible to oxidation, which can lead to a variety of products through different mechanistic pathways. These transformations are of significant interest, particularly in the context of metabolic processes mediated by enzymes like cytochrome P450.

N-dealkylation is a crucial metabolic pathway for many amine-containing compounds and is frequently catalyzed by cytochrome P450 (P450) enzymes. nih.gov For a secondary amine like this compound, this process would involve the removal of the methyl group to yield 4-cyclopropoxyaniline. The mechanism of P450-mediated N-dealkylation has been a subject of extensive study, with two primary pathways proposed: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.govnih.gov

The SET mechanism involves the transfer of an electron from the nitrogen atom to the active oxidant of P450 (Compound I, a high-valent iron-oxo species), forming an aminium radical cation. washington.eduwashington.edu Subsequent deprotonation of an adjacent C-H bond would generate a carbon-centered radical, which could then be oxidized to an iminium ion, followed by hydrolysis to the dealkylated amine and formaldehyde (B43269). mdpi.com

The HAT mechanism proposes the direct abstraction of a hydrogen atom from the carbon atom adjacent to the nitrogen by the P450 oxidant. washington.eduwashington.edu This generates a carbon-centered radical and a protonated enzyme intermediate. The radical can then be oxidized to the iminium ion, which subsequently hydrolyzes. nih.govnih.gov

Table 2: Comparison of Proposed N-Dealkylation Mechanisms
MechanismInitial StepKey IntermediateEvidence from Analogs (e.g., N-cyclopropyl-N-methylaniline)
Single Electron Transfer (SET)Electron transfer from NitrogenAminium radical cationInconsistent; would predict cyclopropyl (B3062369) ring opening nih.gov
Hydrogen Atom Transfer (HAT)Hydrogen atom abstraction from α-CarbonCarbon-centered radicalConsistent; observes ring-intact products nih.govnih.gov

The oxidation of aromatic amines often proceeds through radical intermediates. researchgate.netnih.gov The initial step in many oxidative processes, both chemical and electrochemical, is the one-electron oxidation of the nitrogen atom to form an aminium radical cation. mdpi.comnih.govrsc.org This radical cation is a key intermediate that can undergo several subsequent reactions. princeton.edu

The fate of the aminium radical cation depends on the reaction conditions and the structure of the amine. nih.govrsc.org It can undergo deprotonation at the α-carbon to form a carbon-centered radical, which can be further oxidized. mdpi.com Alternatively, it can participate in coupling reactions. For instance, the oxidation of N,N-dimethylaniline can lead to the formation of dimers like 4,4′-bis(dimethylamino)diphenylmethane. semanticscholar.org In the presence of water radical cations, N,N-dimethylaniline can be oxidized to its radical cation, which then reacts with hydroxyl radicals. nih.govrsc.org

Amine oxidation reactions catalyzed by enzymes like peroxidases are also believed to function via aminium radical intermediates. nih.gov These radical processes are fundamental to understanding the broader oxidative reactivity of the N-methylaniline moiety beyond P450-mediated dealkylation.

Secondary aromatic amines like this compound can react with nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), to form N-nitrosamines. rsc.orgprimescholars.com The kinetics and mechanism of N-nitrosation of N-methylaniline have been shown to be similar to the diazotisation of aniline. rsc.org At lower acidities, the reaction primarily involves the free amine reacting with nitrous anhydride. rsc.org As acidity increases, a mechanism involving the attack of a positive nitrosating agent on the protonated amine becomes dominant. rsc.org

N-nitrosamines themselves can undergo further reactions, including photolytic cleavage of the N-N bond to produce an amino radical and a nitric oxide radical. acs.org More importantly, nitrosation can lead to dealkylation. The nitrosative dealkylation of tertiary aromatic amines is a complex process that can proceed through multiple pathways, some of which involve radical cation intermediates. nih.govacs.orgresearchgate.net The reaction of a tertiary amine with nitrous acid can lead to both a nitrosamine (B1359907) (via dealkylation) and a nitro compound. acs.org One proposed mechanism involves the oxidation of the amine by NO+ to form the amine radical cation. nih.govresearchgate.net This radical cation can then undergo different reactions, including deprotonation to an α-amino radical, which is then oxidized to an iminium ion that leads to the nitrosamine. nih.govresearchgate.net The regioselectivity of dealkylation (e.g., removal of an ethyl vs. a methyl group) can be highly dependent on the acidity of the medium. nih.govresearchgate.net

Oxidative Transformations of the Amine Group

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group consists of a cyclopropyl ring attached to an oxygen atom, forming an ether linkage with the aniline ring. The reactivity of this moiety is primarily centered on the strained three-membered ring. Cyclopropane (B1198618) rings possess significant strain energy (approximately 27.5 kcal/mol), which makes them susceptible to ring-opening reactions that are thermodynamically favorable. rsc.org

Cleavage of the C-C bonds in a cyclopropane ring can be initiated by various means, including transition metals, radical initiators, or through the influence of adjacent functional groups. rsc.orgacs.orgnih.gov In the context of this compound, the ether oxygen atom, being an electron-donating group, can influence the reactivity of the adjacent cyclopropyl ring. rsc.org

While cyclopropyl ethers are generally stable, under certain oxidative or radical conditions, ring opening could occur. For instance, the oxidation of cyclopropylamines can lead to both ring-intact and ring-opened products, with the latter often arising from a secondary reaction involving the dealkylated amine. nih.gov The stability of the cyclopropyl group in N-cyclopropyl-N-methylaniline during P450 oxidation suggests that the cyclopropyl ring attached to the nitrogen is relatively robust under these specific enzymatic conditions. nih.govnih.govrsc.org However, cleavage of cyclic ethers can be achieved under strongly acidic conditions with hydrogen halides, a reaction that proceeds via protonation of the ether oxygen followed by nucleophilic attack. youtube.com For an aryl ether, the bond between the aromatic carbon and the oxygen is very strong and not typically cleaved under these conditions, meaning any potential cleavage would occur at the bond between the oxygen and the cyclopropyl group. youtube.com

The cyclopropyl group is also known to act as a probe for radical character at an adjacent atom. researchgate.net The formation of a radical on the oxygen atom or the aromatic ring could potentially lead to rearrangement or cleavage of the cyclopropyl ring.

Cyclopropyl Ring-Opening Reactions

The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, proceeding through cationic, radical, or anionic intermediates.

The ether linkage in this compound is a prime site for acid-catalyzed reactions. By analogy to the acid-catalyzed cleavage of other ethers and the ring-opening of epoxides, the reaction is initiated by protonation or coordination of a Lewis acid to the ether oxygen atom. libretexts.orgresearchgate.netlibretexts.org This activation makes the cyclopropyl carbons highly electrophilic and susceptible to nucleophilic attack.

The regiochemistry of the nucleophilic attack is influenced by both steric and electronic factors. Attack at the methine carbon of the cyclopropyl ring would be sterically favored. The mechanism can be considered a hybrid of SN1 and SN2 pathways, where the transition state possesses significant carbocationic character. libretexts.orglibretexts.org Strong acids like HBr or Lewis acids such as TMSOTf are known to mediate similar ring-opening reactions in related cyclopropyl systems, such as cyclopropyl ketones. researchgate.netnih.gov

Table 1: Proposed Acid-Catalyzed Ring-Opening Reactions

Catalyst/Reagent Nucleophile Proposed Product
HBr (anhydrous) Br⁻ N-methyl-4-(3-bromopropoxy)aniline
H₂O / H₂SO₄ (cat.) H₂O N-methyl-4-(3-hydroxypropoxy)aniline
CH₃OH / HCl (cat.) CH₃OH N-methyl-4-(3-methoxypropoxy)aniline

The N-methylaniline moiety is readily oxidized to its radical cation. This event can initiate a cascade leading to the fragmentation of the cyclopropyl ring. Oxidative radical ring-opening reactions of cyclopropane derivatives are well-documented, often proceeding via β-scission of a radical intermediate adjacent to the ring. beilstein-journals.orgnih.govnih.gov For instance, the oxidative ring-opening of cyclopropyl silyl (B83357) ethers has been studied, providing a close electronic analogue to the cyclopropoxy group.

In the case of this compound, a one-electron oxidation (photochemical, electrochemical, or chemical) would generate the aniline radical cation. While the radical is centered on the nitrogen/aromatic ring, intramolecular electron transfer or other through-bond interactions could induce cleavage of the strained C-C bonds of the remote cyclopropyl ring, leading to a distonic radical cation. This intermediate is then trapped by a nucleophile or solvent.

Table 2: Potential Oxidative and Radical-Initiated Transformations

Initiator Proposed Intermediate Potential Outcome
Photoredox Catalyst / Visible Light Aniline Radical Cation Ring-opened radical species
Chemical Oxidant (e.g., (NH₄)₂Ce(NO₃)₆) Aniline Radical Cation Fragmentation to propenoxy derivatives

Annulation and Cycloaddition Reactions Involving Cyclopropanes

[3+2] Annulation reactions are a powerful method for constructing five-membered rings, and activated cyclopropanes are common three-carbon synthons. nih.gov In systems like aryl cyclopropyl ketones or N-cyclopropylanilines, this transformation is often initiated by single-electron transfer (SET) to form a ring-opened distonic radical ion, which then adds to an alkene or other π-system. nih.govresearchgate.net

For this compound, participation in such a reaction would likely require the formation of a similar ring-opened radical intermediate. A proposed pathway could involve oxidation of the aniline to its radical cation, triggering the cyclopropyl ring to open and form a 1,3-radical cation. This species could then be intercepted by an electron-rich alkene in a formal [3+2] cycloaddition to yield a cyclopentane (B165970) derivative. However, the efficiency of this process would depend on the kinetics of ring-opening versus other potential reactions of the aniline radical cation.

Site-Selective Difunctionalization of the Cyclopropyl Group

The site-selective difunctionalization of a cyclopropane C-C bond is a synthetically challenging but valuable transformation. Such reactions involve the cleavage of a single C-C bond and the concurrent addition of two new functional groups. While methods exist for the difunctionalization of arenes and other systems, uchicago.eduuchicago.edursc.orgresearchgate.netnih.gov their application to a relatively unactivated cyclopropoxy group is not well-established. This transformation typically requires transition metal catalysis, often involving oxidative addition of a metal into a C-C bond of the strained ring. For this compound, achieving selectivity for the cyclopropyl ring over potential C-H activation of the aromatic ring or reactions at the nitrogen center would be a significant challenge.

Synergistic and Antagonistic Effects of Aromatic and Cyclopropyl Reactivity Centers

The reactivity of this compound is governed by the electronic communication between its functional groups. Both the N-methylamino group and the cyclopropoxy group are electron-donating substituents on the aromatic ring.

Synergistic Effects: The powerful electron-donating nature of the N-methylamino group (-NHMe) and the moderate donating effect of the cyclopropoxy group (-OcPr) work in concert to highly activate the aromatic ring toward electrophilic aromatic substitution. Furthermore, the aniline moiety acts as a potent internal redox center. Its low oxidation potential facilitates the formation of a radical cation under mild conditions. This ease of oxidation can synergistically promote radical-initiated reactions of the cyclopropyl group, as discussed in section 3.2.1.2. The electron-rich nature of the entire molecule enhances its ability to participate in single-electron transfer processes that are often the first step in ring-opening cycloadditions. researchgate.net The cyclopropyl group, in turn, can influence the electronic properties of the aromatic system through hyperconjugation, behaving as a π-electron donor. stackexchange.com

Antagonistic Effects: There are no obvious antagonistic effects where one group's reactivity directly inhibits the other's. However, a competition for reagents is possible. For instance, in an acid-catalyzed reaction, protonation could occur competitively at the nitrogen atom or the ether oxygen, potentially leading to a mixture of reaction pathways. Similarly, during oxidation, the reaction may be localized at the aniline center, leading to polymerization or other side reactions without ever involving the cyclopropoxy group. The regioselectivity of such competitive reactions would be highly dependent on the specific reagents and conditions employed.

Mechanistic Elucidation Via Advanced Analytical and Computational Techniques

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for the structural identification of reactants, intermediates, and products, providing critical insights into reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Diastereoselectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 4-Cyclopropoxy-N-methylaniline, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all unique proton environments in the molecule. The N-methyl protons would appear as a singlet, while the N-H proton would also be a singlet, though its chemical shift can be variable and the peak may be broad. The aromatic protons would present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The cyclopropoxy group would show a methine proton (CH-O) as a multiplet and four methylene (B1212753) protons (CH₂) as complex multiplets at higher field due to their diastereotopic nature and coupling to each other and the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms. Key signals would include the N-methyl carbon, the four distinct aromatic carbons (two substituted and two unsubstituted), the methine carbon of the cyclopropyl (B3062369) group attached to oxygen, and the methylene carbons of the cyclopropyl ring. Spectroscopic data for analogous compounds, such as 4-methoxy-N-methylaniline, can be used to predict the approximate chemical shifts for this compound rsc.org.

Predicted NMR Data for this compound

This interactive table provides predicted ¹H and ¹³C NMR chemical shifts based on structural analysis and data from analogous compounds. Actual experimental values may vary.

NucleusAssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HAromatic H (ortho to NHCH₃)~6.6d
¹HAromatic H (ortho to O-cPr)~6.8d
¹HN-H~3.5-4.5 (broad)s
¹HO-CH (cyclopropyl)~3.6-3.8m
¹HN-CH₃~2.8s
¹HCH₂ (cyclopropyl)~0.6-0.8m
¹³CAromatic C-N~144s
¹³CAromatic C-O~151s
¹³CAromatic C-H (ortho to NHCH₃)~114d
¹³CAromatic C-H (ortho to O-cPr)~116d
¹³CN-CH₃~31q
¹³CO-CH (cyclopropyl)~55d
¹³CCH₂ (cyclopropyl)~6-8t

Diastereoselectivity Determination: In reactions where this compound is transformed into a product with new chiral centers, NMR is crucial for determining the diastereomeric ratio. By integrating the signals corresponding to unique protons or carbons in each diastereomer, a quantitative measure of the reaction's stereoselectivity can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of a compound's elemental formula, serving as a definitive method for product identification. For this compound (C₁₀H₁₃NO), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (163.0997).

Beyond final product confirmation, HRMS is invaluable for detecting and identifying transient intermediates in a reaction mixture. By coupling HRMS with a liquid chromatography system (LC-HRMS) and analyzing samples over the course of a reaction, species that are formed and consumed can be identified by their exact mass. This provides direct evidence for proposed mechanistic pathways, which might otherwise be inferred only from final product analysis. For instance, in an oxidation reaction, HRMS could potentially identify hydroxylated intermediates or the N-oxide derivative of this compound nih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Kinetic Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for structural characterization and for monitoring chemical changes during a reaction researchgate.netsigmaaldrich.com.

Vibrational Analysis: The IR and Raman spectra of this compound would display characteristic bands corresponding to its structural features. For a molecule to be IR active, its vibrational motion must result in a change in the dipole moment. For a vibration to be Raman active, there must be a change in the polarizability of the molecule.

Characteristic Vibrational Frequencies for this compound

This interactive table outlines the expected IR and Raman active vibrational modes. The complementarity of the two techniques is often observed.

Vibrational ModeExpected Frequency (cm⁻¹)Primary ActivityNotes
N-H Stretch3350-3450IRA sharp band characteristic of a secondary amine.
Aromatic C-H Stretch3000-3100IR/RamanMultiple weak to medium bands.
Aliphatic C-H Stretch (CH₃, cPr)2850-3000IR/RamanCharacteristic stretches for methyl and cyclopropyl groups.
Aromatic C=C Stretch1580-1620, 1450-1520IR/RamanTwo or more bands, often strong in Raman.
N-H Bend1500-1580IRMedium intensity band.
Aromatic C-O-C Stretch1200-1270 (asym), 1020-1075 (sym)IRStrong bands characteristic of aryl ethers.
C-N Stretch1250-1340IRImportant for monitoring reactions at the amine.
Cyclopropyl Ring Vibrations~1020, ~870IR/RamanBands associated with ring breathing and deformations.

Kinetic Monitoring: By using in-situ probes (such as attenuated total reflectance for IR or fiber-optic probes for Raman), these spectroscopic techniques can monitor a reaction in real-time. The rate of disappearance of a reactant peak (e.g., the N-H stretch) or the rate of appearance of a product peak can be measured quantitatively. This data allows for the determination of reaction kinetics, including the reaction order and rate constant, providing essential information for mechanistic elucidation sigmaaldrich.com.

Kinetic Isotope Effect (KIE) Investigations for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a specific C-H bond (or other bond involving hydrogen) is broken in the rate-determining step of a reaction. The KIE is the ratio of the reaction rate of a compound with a lighter isotope (e.g., ¹H) to the rate of the same compound with a heavier isotope (e.g., ²H, Deuterium) at that specific position (kH/kD).

In reactions involving this compound, such as oxidative N-demethylation, a KIE study can provide profound mechanistic insight. To investigate the role of the N-methyl group, a deuterated version of the substrate, 4-Cyclopropoxy-N-(trideuteromethyl)aniline, would be synthesized. The rate of reaction for this deuterated compound would be compared to the non-deuterated parent compound under identical conditions.

A primary KIE (kH/kD > 2) would indicate that the C-H bond of the methyl group is being cleaved in the rate-limiting step. This observation would strongly support a mechanism involving hydrogen atom transfer (HAT) from the methyl group nih.gov. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage is not rate-determining and may point towards alternative mechanisms, such as an initial single electron transfer (SET) from the nitrogen atom, with C-H bond cleavage occurring in a subsequent, faster step acs.orgacs.org. Studies on analogous N,N-dimethylaniline systems have shown that the magnitude of the KIE can also be influenced by the electronic nature of substituents on the aromatic ring, providing further detail about the transition state structure nih.govresearchgate.net.

Computational Chemistry for Reaction Pathway Modeling

Computational chemistry provides a theoretical lens to examine reaction mechanisms, complementing experimental findings with detailed energetic and structural information that is often inaccessible through experimentation alone.

Density Functional Theory (DFT) Calculations for Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and energies of molecules. For mechanistic elucidation, DFT is employed to map the entire potential energy surface of a proposed reaction.

This process involves calculating the energies of:

Intermediates: Identifying stable, low-energy species along the reaction coordinate.

Transition States (TS): Locating the highest energy point along the lowest energy path between a reactant/intermediate and the next species. The energy difference between the reactant and the transition state defines the activation energy (ΔG‡), which governs the reaction rate.

For this compound, DFT calculations can be used to compare the activation barriers for competing reaction pathways. For example, in an oxidation reaction, DFT can determine the transition state energies for hydrogen abstraction from the N-methyl group versus oxidation at the cyclopropyl group or the aromatic ring. The pathway with the lower activation energy would be the predicted major reaction pathway frontiersin.org. Furthermore, DFT can model the structures of transition states, revealing key geometric parameters (e.g., bond lengths and angles) that provide a detailed picture of how bonds are being formed and broken during the critical rate-determining step of the reaction nih.govbeilstein-journals.orgorganic-chemistry.org.

Quantum Chemical Studies of Regioselectivity and Spin States in Oxidative Reactions

Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the mechanistic details of oxidative reactions involving substituted anilines. While direct studies on this compound are not extensively available in the reviewed literature, theoretical investigations into the closely related compound, N-cyclopropyl-N-methylaniline, offer significant insights into the factors governing regioselectivity and the role of different spin states. These studies serve as a valuable proxy for understanding the potential behavior of this compound in similar oxidative environments, such as those mediated by cytochrome P450 enzymes.

One pivotal study investigated the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by a model of cytochrome P450. rsc.org The research focused on the initial Cα–H hydroxylation step, which is considered rate-limiting. The calculations revealed that this reaction proceeds via a spin-selective mechanism, predominantly occurring on the low-spin (LS) doublet state of the ferryl-oxo intermediate (Compound I). rsc.org

The regioselectivity of the reaction, specifically the competition between N-demethylation and N-decyclopropylation, was a central focus. The calculations demonstrated that the activation barrier for the hydrogen atom transfer (HAT) from the methyl group is lower than that from the cyclopropyl group, indicating a preference for N-demethylation. rsc.org This theoretical finding is consistent with experimental observations for similar systems. rsc.org

A key insight from these quantum chemical studies is that the regioselectivity is not solely dictated by the bond dissociation energies (BDEs) of the Cα–H bonds. In fact, the BDE of the Cα–H bond on the methyl group is higher than that on the cyclopropyl group, which would suggest a preference for N-decyclopropylation if BDE were the only factor. rsc.org However, the transition state for N-demethylation is found to be more stable, which is attributed to the electronic effects of the πPh-πC-N conjugated system within the molecule. rsc.org This conjugated system imparts a polar character to the transition state, which is preferentially stabilized. rsc.org

The following table summarizes the key energetic data from the DFT calculations on the N-dealkylation of N-cyclopropyl-N-methylaniline, illustrating the preference for N-demethylation.

Parameter N-demethylation Pathway N-decyclopropylation Pathway
Reaction Barrier (kcal/mol)12.814.1
Relative Stability of Transition StateMore StableLess Stable
Dominant Spin StateLow-Spin (LS) DoubletLow-Spin (LS) Doublet

Data derived from theoretical studies on N-cyclopropyl-N-methylaniline as a model for oxidative N-dealkylation reactions. rsc.org

Molecular Dynamics and QM/MM Approaches for Environmental Effects on Reactivity

The reactivity of a molecule like this compound in a biological or condensed-phase environment is significantly influenced by its surroundings. Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are powerful computational tools for studying these environmental effects. While specific MD or QM/MM studies on this compound were not identified, the principles of these methods and findings from related systems, such as the cytochrome P450-catalyzed oxidation of N-cyclopropyl-N-methylaniline, highlight their importance. rsc.org

QM/MM methods are particularly well-suited for studying enzymatic reactions. In this approach, the reactive center of the system (e.g., the aniline (B41778) substrate and the active site of the enzyme) is treated with a high level of theory (quantum mechanics), while the surrounding environment (the rest of the protein and solvent) is described using a less computationally expensive method (molecular mechanics). This allows for the accurate modeling of electronic changes during the reaction while still accounting for the influence of the larger environment.

In the case of the N-dealkylation of N-cyclopropyl-N-methylaniline, theoretical studies have shown that the protein environment plays a crucial role in determining the regioselectivity of the reaction. rsc.org While gas-phase calculations might show competition between N-demethylation and N-decyclopropylation, the inclusion of the environmental effects of the enzyme's active site, such as polarity and hydrogen-bonding capabilities, can shift this balance. rsc.org

The study on N-cyclopropyl-N-methylaniline revealed that the protein pocket's polarity and its ability to form hydrogen bonds can significantly stabilize the polar transition state of the N-demethylation pathway more than the corresponding transition state for N-decyclopropylation. rsc.org This environmental stabilization is a key factor that leads to the experimentally observed preference for N-demethylation. rsc.org

Molecular dynamics simulations can complement QM/MM studies by providing insights into the conformational dynamics of the substrate within the active site. These simulations can help identify the most favorable binding orientations and the specific interactions (e.g., hydrogen bonds, van der Waals contacts) between the substrate and the surrounding amino acid residues. This information is critical for setting up accurate QM/MM calculations and for understanding how the dynamic nature of the enzyme-substrate complex influences the reaction pathway.

The following table outlines the conceptual application of these computational techniques to understand environmental effects on the reactivity of substituted anilines.

Computational Technique Focus of Analysis Key Insights Gained
Quantum Mechanics (QM) Electronic structure of the reactive species, transition state energies, reaction pathways in vacuum.Intrinsic reactivity, relative stability of different reaction channels (e.g., demethylation vs. decyclopropylation). rsc.org
Molecular Mechanics (MM) Dynamics and energetics of the larger environment (protein, solvent).Conformational flexibility of the enzyme-substrate complex, identification of key intermolecular interactions.
QM/MM Reaction mechanism within the context of the environment.Influence of the protein active site on transition state stabilization, role of specific amino acid residues, and the origin of regioselectivity in a biological context. rsc.org
Molecular Dynamics (MD) Time-dependent behavior of the system, conformational sampling.Preferred binding modes of the substrate, dynamic interactions with the environment, solvent accessibility.

These advanced computational methods are indispensable for a comprehensive mechanistic elucidation of the oxidative reactions of compounds like this compound, providing a level of detail that is often inaccessible through experimental means alone.

Derivatization Strategies and Synthetic Utility As a Building Block

Modifications of the N-Methylaniline Substructure

The N-methylaniline portion of the molecule contains two primary sites for functionalization: the nitrogen atom of the secondary amine and the activated aromatic ring.

The nitrogen atom in 4-Cyclopropoxy-N-methylaniline possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This transformation is typically achieved by reacting the aniline (B41778) with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, reductive amination provides another route for N-alkylation. The development of cost-effective heterogeneous base metal catalysts for the N-alkylation of amines using alcohols represents a sustainable and important transformation in industrial synthesis. rsc.org

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an amide. It is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Amide formation is a robust and widely used reaction in organic synthesis. Metal-free methods, for instance using NH₄I to promote N-acylation with dimethylformamide (DMF) or dimethylacetamide (DMA), have also been developed, offering mild reaction conditions with inexpensive starting materials. researchgate.net

These modifications are fundamental in tuning the electronic and steric properties of the molecule, which can be crucial for its application in areas like drug design.

Table 1: Representative N-Alkylation and N-Acylation Reactions on the N-Methylaniline Core
TransformationReagent(s)Product TypeSignificance
N-AlkylationAlkyl Halide (e.g., R-X), Base (e.g., K₂CO₃)Tertiary AmineModulates basicity and steric profile.
N-AcylationAcyl Chloride (e.g., RCOCl), Base (e.g., Pyridine)AmideIntroduces carbonyl functionality, alters electronic properties.
N-FormylationDimethylformamide (DMF), CatalystFormamideIntroduces the smallest acyl group. researchgate.net
N-AcetylationAcetic Anhydride or Acetyl ChlorideAcetamideCommon protecting group and synthetic handle.

The aromatic ring of this compound is electron-rich due to the electron-donating effects of both the N-methylamino group and the cyclopropoxy group. Both are ortho-, para-directing substituents. With the para-position occupied by the cyclopropoxy group relative to the amine, electrophilic aromatic substitution reactions are directed primarily to the ortho positions (C2 and C6) of the aniline ring.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for molecular diversification. Palladium-catalyzed C-H activation, for example, can be used to introduce aryl or other functional groups to the aromatic ring without prior halogenation. chemrxiv.orgnih.gov Given the electron-rich nature of the ring, it is a prime candidate for such transformations, which are often guided by a directing group. In this molecule, the amine itself could potentially direct C-H functionalization at the ortho position.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring serves as a key step for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Halogenation is typically achieved using an electrophilic halogen source, often with a Lewis acid catalyst (e.g., Br₂/FeBr₃ for bromination). youtube.comyoutube.com Due to the high activation of the ring, reactions can often proceed under mild conditions, potentially leading to di-substitution at both ortho positions if the reaction is not carefully controlled. chemistrysteps.com

Table 2: Potential Aromatic Ring Functionalizations
TransformationTypical Reagent(s)Position of SubstitutionProduct Utility
BrominationBr₂, FeBr₃ or AlBr₃Ortho to N-methylaminoPrecursor for cross-coupling reactions. youtube.com
ChlorinationCl₂, FeCl₃ or AlCl₃Ortho to N-methylaminoPrecursor for cross-coupling reactions. youtube.com
NitrationHNO₃, H₂SO₄Ortho to N-methylaminoCan be reduced to an amino group.
C-H ArylationAryl Boronic Acid, Pd(OAc)₂Ortho to N-methylaminoForms biaryl structures. nih.gov

Functionalization of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is not merely an inert substituent; its inherent ring strain allows for unique chemical transformations that can either preserve the three-membered ring or use it as a latent functional group through ring-opening.

While the C-H bonds on a cyclopropane (B1198618) ring are generally less reactive than those on an activated aromatic ring, modern synthetic methods have enabled their functionalization.

Direct C-H Functionalization: Palladium-catalyzed methods have been developed for the enantioselective C-H activation and arylation of cyclopropanes, often guided by a nearby functional group. nih.govnih.gov Such a strategy could potentially be applied to the cyclopropyl ring of this compound to install new substituents directly onto the three-membered ring while preserving its structure. Theoretical studies on the related N-cyclopropyl-N-methylaniline show that enzymatic hydroxylation can occur at the C-H bond of the cyclopropyl ring adjacent to the nitrogen, leading to the formation of cyclopropanone (B1606653) after decomposition, a process where the ring itself remains intact during the initial C-H activation step. nih.govrsc.org

The strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a powerful strategy for generating linear, functionalized scaffolds that would be difficult to synthesize otherwise.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the ether oxygen can be protonated or coordinated, which facilitates the cleavage of a C-C bond in the cyclopropyl ring. nih.gov This process generates a stabilized carbocation intermediate, which can then be trapped by a nucleophile. For arylcyclopropanes, this often proceeds via an Sₙ1-type mechanism. nih.govrsc.org This reaction effectively transforms the compact cyclopropoxy group into a 1,3-difunctionalized propyl chain, dramatically altering the molecular architecture.

Radical Ring-Opening: Cyclopropane derivatives can also undergo ring-opening via radical pathways. beilstein-journals.org For instance, a radical can be generated on the cyclopropyl ring or adjacent to it, leading to rapid cleavage of one of the C-C bonds to form a more stable, linear alkyl radical. This intermediate can then participate in further reactions, such as cyclizations or additions, to build complex molecular frameworks. beilstein-journals.org

Table 3: Potential Derivatizations via the Cyclopropyl Moiety
StrategyReaction TypeTypical ConditionsResulting Scaffold
Ring-IntactC-H FunctionalizationPd(II) catalyst, directing groupSubstituted cyclopropoxy aniline. nih.gov
Ring-OpeningAcid-Catalyzed HydroarylationBrønsted acid (e.g., TfOH), arene nucleophile1-Aryl-1-(4-(N-methylamino)phenoxy)propane. nih.govrsc.org
Ring-OpeningRadical-Mediated AdditionRadical initiator, trapping agentFunctionalized 3-(4-(N-methylamino)phenoxy)propyl derivative. beilstein-journals.org

Applications in Complex Molecule Construction

The ability to selectively functionalize the nitrogen, the aromatic ring, and the cyclopropyl moiety makes this compound a highly valuable building block for constructing complex molecules. Each derivatization provides a vector for adding molecular complexity or for connecting the scaffold to other fragments.

In medicinal chemistry, the N-methylaniline core is a common feature in many bioactive compounds. The cyclopropyl group is frequently employed as a bioisostere for larger groups like phenyl or isopropyl, often leading to improved metabolic stability and binding affinity. The derivatization handles on this compound allow for the systematic exploration of the chemical space around this privileged core structure. For example, halogenation of the aromatic ring followed by a Suzuki coupling can introduce diverse aryl substituents, while N-acylation can be used to append peptidic fragments. Furthermore, ring-opening of the cyclopropyl group offers a pathway to novel, more flexible scaffolds from a single, readily accessible starting material. This strategic utility positions the compound as an important precursor in the synthesis of libraries of compounds for drug discovery and development. researchgate.netmdpi.com

As a Precursor for Heterocyclic Compounds

The inherent reactivity of the N-methylaniline core provides a foundation for the synthesis of various fused heterocyclic systems. The secondary amine can participate in cyclization reactions, while the aromatic ring is susceptible to electrophilic substitution, enabling the formation of new rings.

Classic and modern named reactions can be adapted to utilize this compound for the construction of important heterocyclic scaffolds such as quinolines and acridones.

Quinolines: The synthesis of quinoline (B57606) derivatives can be envisioned through reactions like the Doebner-von Miller or Skraup syntheses. iipseries.orgnih.gov These methods typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. For instance, reacting this compound with glycerol (B35011) in the presence of an acid and an oxidizing agent (Skraup synthesis) would be a plausible route to a cyclopropoxy-substituted quinoline. iipseries.org The N-methyl group would subsequently be located on the quinoline nitrogen, yielding a quaternary quinolinium salt.

Acridones: Acridone (B373769) scaffolds are present in numerous biologically active compounds. jocpr.com A common synthetic route is the Ullmann condensation of an anthranilic acid derivative with an aryl halide, followed by cyclization. Alternatively, a one-pot reaction involving the condensation of an aniline with an o-chlorobenzoic acid, catalyzed by a Lewis acid under microwave irradiation, can efficiently produce acridones. jocpr.com Applying this to this compound would involve its reaction with a suitable 2-halobenzoic acid, followed by an intramolecular cyclization to form the tricyclic acridone core. nih.gov

The following table outlines potential heterocyclic syntheses starting from this compound.

Target HeterocycleGeneral Reaction NamePotential Co-ReactantsKey Reaction Conditions
N-methyl-cyclopropoxy-quinolinium saltSkraup Synthesis / Doebner-von MillerGlycerol, α,β-unsaturated aldehydes/ketonesStrong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene)
N-methyl-cyclopropoxy-acridoneUllmann Condensation / Bernthsen Acridine Synthesis2-Halobenzoic acidsCopper catalyst (for Ullmann), or acid-catalyzed cyclization (e.g., PPA, ZnCl₂)

Strategic Incorporations into Advanced Organic Targets

The this compound moiety is a valuable pharmacophore in medicinal chemistry. The cyclopropoxy group, in particular, is often used as a bioisostere for the more common methoxy (B1213986) group. This substitution can lead to improved metabolic stability by preventing O-demethylation, a common metabolic pathway catalyzed by cytochrome P450 enzymes. rsc.org Furthermore, the rigid nature of the cyclopropyl ring can introduce favorable conformational constraints, potentially enhancing binding affinity to biological targets. nih.govnih.gov

The strategic incorporation of this building block into larger, more complex molecules can be achieved through several key synthetic transformations:

Cross-Coupling Reactions: The N-H bond of the secondary amine is suitable for Buchwald-Hartwig amination, allowing the entire this compound fragment to be coupled with various aryl or heteroaryl halides. This provides a direct route to complex diarylamines, which are common substructures in pharmacologically active compounds.

Functionalization of the Aromatic Ring: The electron-donating nature of the cyclopropoxy and N-methylamino groups activates the aromatic ring towards electrophilic substitution at the ortho positions. This allows for the introduction of other functional groups (e.g., halogens for subsequent cross-coupling, nitro groups for reduction to an additional amino group) that can serve as handles for further molecular elaboration.

Intramolecular C-H Amination: Modern synthetic methods, including photocatalytic or metal-catalyzed intramolecular C-H amination, could potentially be used to create novel heterocyclic structures. organic-chemistry.orgnih.gov If a suitable side chain were installed on the nitrogen atom, cyclization onto an ortho C-H bond of the aromatic ring could provide access to dihydroquinoline or other related fused systems.

The strategic value of the 4-cyclopropoxy-phenyl motif is evident in its presence in various classes of advanced organic targets being investigated for therapeutic purposes.

Target ClassRationale for IncorporationPotential Synthetic Connection
Kinase InhibitorsThe aniline core serves as a versatile "hinge-binding" motif. The cyclopropoxy group can enhance metabolic stability and occupy hydrophobic pockets.Used as a key intermediate for coupling with a heterocyclic core (e.g., pyrimidine, quinazoline).
GPCR ModulatorsThe lipophilic cyclopropoxy group can improve membrane permeability and receptor affinity.Incorporated as a terminal aromatic group in ligands designed to interact with transmembrane receptors.
Antiviral/Anticancer AgentsThe N-aryl scaffold is prevalent in many bioactive molecules. The cyclopropyl group can impart unique conformational properties. longdom.orgServes as a foundational piece upon which other pharmacophoric elements are assembled.

Q & A

Q. What are the recommended methods for synthesizing 4-Cyclopropoxy-N-methylaniline, and how can purity be validated?

Answer: A common synthesis route involves nucleophilic substitution between 4-fluoro-N-methylaniline and cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 254 nm, supplemented by ¹H NMR (CDCl₃, 400 MHz) to confirm structural integrity. Residual solvents must be quantified via GC-MS .

Q. How should researchers handle this compound to ensure safety during experiments?

Answer: Due to potential respiratory and dermal hazards, use a fume hood with negative-pressure ventilation (≥0.5 m/s airflow) and wear nitrile gloves, lab coats, and safety goggles. Avoid exposure to dust or vapors by using closed systems for weighing and transferring. Contaminated surfaces should be deactivated with 70% ethanol. Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

Q. What analytical techniques are critical for characterizing degradation products of this compound?

Answer: Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways. LC-MS/MS with electrospray ionization (ESI+) is ideal for detecting oxidative byproducts (e.g., cyclopropane ring-opened aldehydes). Complementary FT-IR analysis (4000–400 cm⁻¹) helps track carbonyl formation. For quantification, calibrate against reference standards like 4-hydroxy-N-methylaniline .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under acidic conditions?

Answer: Discrepancies in reactivity (e.g., cyclopropane ring stability) may arise from trace impurities or solvent effects. Design controlled experiments with varying acid strengths (HCl vs. H₂SO₄) and solvents (polar aprotic vs. aqueous). Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species. Validate findings using DFT calculations (B3LYP/6-31G*) to model protonation effects on ring strain .

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

Answer: Optimize reaction parameters via Design of Experiments (DoE):

  • Factors: Temperature (70–110°C), base concentration (1–3 eq.), and reaction time (6–24 hrs).
  • Response: Yield (HPLC area%) and impurity profile.
    Use microwave-assisted synthesis to reduce time and energy. Post-reaction, implement continuous-flow crystallization to enhance purity and yield scalability. Validate with PAT (Process Analytical Technology) tools like inline NIR .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer: Perform molecular docking (AutoDock Vina) against target receptors (e.g., cytochrome P450 enzymes) using the compound’s 3D structure (optimized at MP2/cc-pVTZ level). QSAR models can correlate substituent effects (e.g., electron-donating groups on the cyclopropoxy ring) with inhibitory activity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What methodologies address stability challenges in long-term storage of this compound?

Answer: Conduct forced degradation studies under UV light (ICH Q1B guidelines) to identify photooxidation products. Stabilize the compound by adding antioxidants (0.1% BHT) or using amber glass vials. Monitor storage stability via periodic UPLC-MS analysis. For sensitive applications, lyophilize the compound and store under vacuum .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on the compound’s thermal decomposition profile?

Answer: Divergent TGA-DSC results may stem from heating rate variations (5°C/min vs. 10°C/min) or sample preparation (crystalline vs. amorphous forms). Standardize protocols using a dynamic nitrogen atmosphere (50 mL/min) and replicate experiments across labs. Cross-validate with pyrolysis-GC-MS to identify volatile decomposition products .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?

Answer: Apply multivariate analysis (PCA or PLS) to raw material attributes (e.g., cyclopropanol purity) and process parameters (e.g., stirring speed). Use ANOVA to identify critical factors (p < 0.05). Implement a control chart (X-bar and R) for real-time monitoring of critical quality attributes like residual solvent content .

Experimental Design

Q. How to design a study investigating the electrophilic aromatic substitution (EAS) reactivity of this compound?

Answer: Use competitive EAS reactions (e.g., nitration with HNO₃/H₂SO₄) against reference substrates (e.g., N-methylaniline). Analyze regioselectivity via ¹³C NMR and LC-MS. Kinetic studies (UV-Vis monitoring at 300 nm) can determine rate constants. Compare experimental results with Hammett σ⁺ values to assess substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.